

Application Note: Identification of Buccalin Neuropeptides using Mass Spectrometry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Buccalin is a family of neuropeptides first identified in the marine mollusk Aplysia californica. These peptides act as cotransmitters, modulating neuromuscular transmission, and are localized in specific cholinergic motor neurons.[1][2][3] The **Buccalin** family includes multiple related peptides, such as **Buccalin** A, B, and C, which are derived from a larger precursor polypeptide.[3][4] Understanding the expression, localization, and function of these neuropeptides is crucial for neuroscience research. Mass spectrometry offers a powerful tool for the precise identification and quantification of **Buccalin** peptides from complex biological samples.

This application note provides a detailed protocol for the identification of **Buccalin** peptides from neuronal tissue of Aplysia using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Extraction of Buccalin Peptides from Aplysia Buccal Ganglia

This protocol is adapted from methodologies for neuropeptide extraction from neuronal tissue.



Materials:

- · Aplysia californica buccal ganglia
- Artificial seawater (ASW)
- 30% MgCl2 solution
- Extraction Solvent: 66.7% Ethanol or Acidic Acetone (40:6:1 acetone:water:HCl)
- Protease inhibitor cocktail
- Solid Phase Extraction (SPE) C18 cartridges
- SPE Equilibration Solution: 0.1% Trifluoroacetic acid (TFA) in water
- SPE Wash Solution: 0.1% TFA in 5% acetonitrile
- SPE Elution Solution: 0.1% TFA in 60% acetonitrile
- Vacuum manifold
- Centrifuge

Procedure:

- Tissue Dissection: Anesthetize the Aplysia by injecting 30-50% of its body weight with an isotonic MgCl2 solution. Dissect the buccal ganglia and place them in chilled ASW.
- Homogenization: Transfer the dissected ganglia to a microcentrifuge tube containing the chilled extraction solvent with a protease inhibitor cocktail. Homogenize the tissue using a micro-pestle or sonicator on ice.
- Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Supernatant Collection: Carefully collect the supernatant containing the extracted peptides.
- Solid Phase Extraction (SPE) for Desalting and Concentration:



- Equilibrate a C18 SPE cartridge by passing 2 mL of Equilibration Solution.
- Load the peptide-containing supernatant onto the cartridge.
- Wash the cartridge with 1 mL of Wash Solution to remove salts and other hydrophilic impurities.
- Elute the bound peptides with 1 mL of Elution Solution into a clean collection tube.
- Drying and Reconstitution: Dry the eluted peptide sample using a vacuum concentrator. Reconstitute the dried peptides in a small volume (e.g., $50~\mu$ L) of 0.1% formic acid in water for LC-MS/MS analysis.

Liquid Chromatography (LC) Separation

This protocol is based on typical neuropeptide separation by reverse-phase HPLC.

Instrumentation and Columns:

- High-Performance Liquid Chromatography (HPLC) system
- C18 reverse-phase analytical column (e.g., 2.1 mm ID, 150 mm length, 1.8 μm particle size)

Mobile Phases:

- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile

Gradient Program:



Time (min)	% Mobile Phase B
0.0	5
5.0	5
35.0	45
40.0	95
45.0	95
45.1	5
50.0	5

Flow Rate: 0.2 mL/min Column Temperature: 40°C Injection Volume: 5 μL

Mass Spectrometry (MS) and Tandem MS (MS/MS) Analysis

Instrumentation:

• High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

MS Parameters:

• Ionization Mode: Positive

Capillary Voltage: 3.5 kV

• Source Temperature: 120°C

• Desolvation Temperature: 350°C

• Full Scan MS Range: m/z 300-1800

• Resolution: 60,000



MS/MS Parameters (Data-Dependent Acquisition):

- Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)
- Isolation Window: 2.0 m/z
- Normalized Collision Energy (NCE): 25-30% (may require optimization for specific Buccalin peptides)
- TopN: 10 (fragment the 10 most intense ions from the full scan)
- Dynamic Exclusion: 30 seconds

Data Analysis

- Database Searching: Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify peptides. The database should contain the sequences of the Aplysia **Buccalin** precursor protein.
- Search Parameters:
 - Peptide Mass Tolerance: 10 ppm
 - Fragment Mass Tolerance: 0.02 Da
 - Variable Modifications: Oxidation (M), Amidation (C-terminus)
- Manual Validation: Manually inspect the MS/MS spectra of identified Buccalin peptides to confirm the presence of characteristic b- and y-ion series.

Data Presentation Quantitative Data from Buccalin Peptide Analysis

The following tables summarize known quantitative data for **Buccalin** peptides from published literature.



Table 1: Monoisotopic m/z Values of **Buccalin** Peptides Detected by Single-Cell Mass Spectrometry in Aplysia Neurons

Buccalin Peptide (from precursor P20481)	Monoisotopic m/z
Buccalin-like	1004.5
Buccalin-like	1045.6
Buccalin-like	1130.6
Buccalin-like	1144.6
Buccalin-like	1158.6
Buccalin-like	1201.7
Buccalin-like	1215.7

Table 2: Amino Acid Sequences of Known Buccalin Peptides

Peptide Name	Sequence
Buccalin A	Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu- NH2
Buccalin B	Gly-Leu-Asp-Arg-Tyr-Gly-Phe-Val-Gly-Gly-Leu- NH2
Buccalin C	Gly-Phe-Asp-His-Tyr-Gly-Phe-Thr-Gly-Gly-Ile-NH2

Table 3: Receptor Activation Potency (EC50) of **Buccalin** Peptides on the Aplysia **Buccalin** Receptor (apBuc/AstA-R)

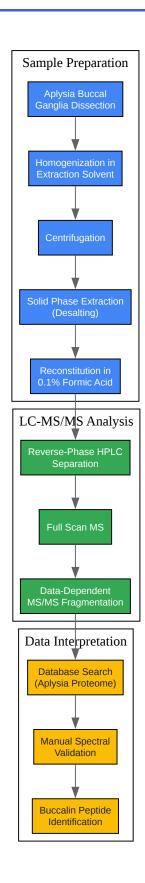


Buccalin Peptide	EC50 (nM)
Buccalin-K	23
Buccalin-L	36
Buccalin-M	40
Buccalin-A	54
Buccalin-B	60
Buccalin-C	75
Buccalin-J	80
Buccalin-H	95
Buccalin-I	100
Buccalin-G	110
Buccalin-F	120
Buccalin-E	150
Buccalin-D	320

Note: The table presents a selection of the 19 **Buccalin** peptides tested in the study.

Visualizations





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Caption: Experimental workflow for **Buccalin** peptide identification.





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Caption: Presynaptic modulatory action of Buccalin.

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